![molecular formula C9H8 B8242078 1,3-Diethynylbicyclo[1.1.1]pentane](/img/structure/B8242078.png)
1,3-Diethynylbicyclo[1.1.1]pentane
Overview
Description
1,3-Diethynylbicyclo[1.1.1]pentane is a useful research compound. Its molecular formula is C9H8 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Building Block
1,3-Diethynylbicyclo[1.1.1]pentane (DEBCP) is a valuable molecular building block primarily for synthesizing extended, rigid, rod-like molecules. It serves as a nonconjugated alternative to pi-conjugated, rod-like building blocks due to its linear geometry. DEBCP is instrumental in various reactions, including reactions with TMSCl, CO2, and Ph2PCl, Sonogashira–Hagihara cross-coupling reactions, and umpolung reactions. These processes have led to the creation of molecular rods combining carborane or bicyclopentane cages with ethynylene linkers, studied using single-crystal X-ray diffraction (Kaleta, Nečas, & Mazal, 2012).
Synthesis of Triangular Macrocycles
DEBCP has been used in the synthesis of triangular macrocycles, which are notable for being the first to use the bicyclopentane motif in constructing a shape-persistent macrocycle's backbone. This macrocycle offers bulkiness, nonconjugated σ-bonding, and conformational flexibility, enabling film formation on various surfaces (Kaleta & Mazal, 2011).
Connector in "Tinkertoy" Constructions
DEBCP plays a crucial role in the convergent synthesis of benzene derivatives with long rigid arms, acting as connectors in the construction of large molecular structures. This synthesis involves Pd-mediated coupling and is significant for the creation of molecular rods and structures with specific geometries (Schwab, Noll, & Michl, 2002).
Study of Negative Ion States
The through-bond coupling capacity of the bicyclopentane bridge in DEBCP for π* orbitals has been investigated using electron transmission spectroscopy. This research is crucial for understanding the coupling and interactions within the molecular structure of DEBCP (Schafer, Allan, Szeimies, & Sanktjohanser, 1992).
Creation of Molecular Rotors
DEBCP derivatives have been used to create molecular rotors. For example, successful cycloaddition reactions with octacarbonyl dicobalt and bis(dimethyl sulfide)decaborane have led to the formation of novel molecular structures that combine bicyclopentane and o-carborane cages. These structures exhibit rotational symmetry and well-defined geometry (Kaleta, Janoušek, Nečas, & Mazal, 2015).
properties
IUPAC Name |
1,3-diethynylbicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8/c1-3-8-5-9(4-2,6-8)7-8/h1-2H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQCUVAEIOKYBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12CC(C1)(C2)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



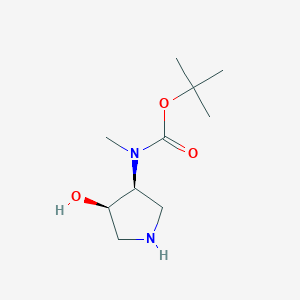
![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B8242003.png)
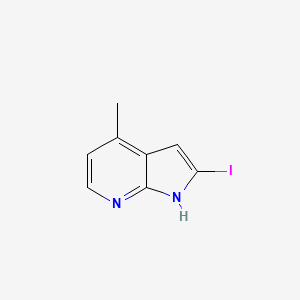
![(4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-YL)methanamine](/img/structure/B8242017.png)
![4-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B8242020.png)

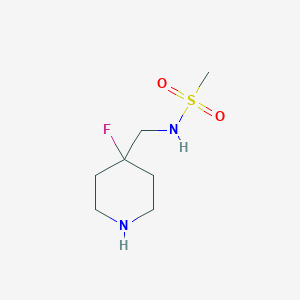
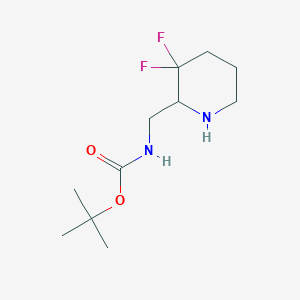
![Tert-butyl 3-(2-hydroxyethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B8242055.png)
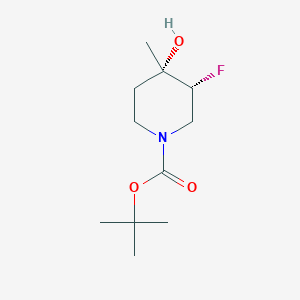
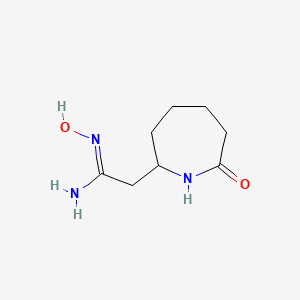
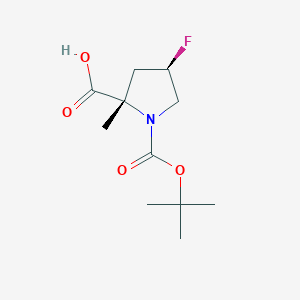
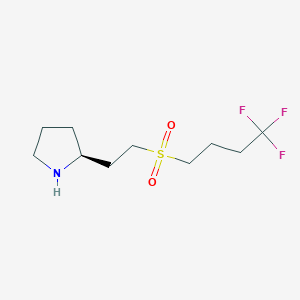
![methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B8242099.png)